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Compound of Interest

Compound Name: Retosiban

Cat. No.: B1680553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical safety and toxicology data

for Retosiban (GSK-221149-A). Detailed protocols and comprehensive quantitative data from

pivotal regulatory toxicology studies are often proprietary and not fully disclosed in the public

domain. The information herein is intended for informational purposes and should be

supplemented with further independent research.

Introduction
Retosiban is a potent and highly selective, orally bioavailable, non-peptide oxytocin receptor

antagonist that was under development by GlaxoSmithKline for the potential treatment of

preterm labor.[1] Its mechanism of action involves competitively blocking the oxytocin receptor,

thereby inhibiting oxytocin-induced uterine contractions.[1] A comprehensive preclinical safety

and toxicology program is essential to support the clinical development of such a compound,

particularly given its intended use in pregnant women. This guide provides a consolidated

overview of the available preclinical data for Retosiban, focusing on its safety pharmacology,

pharmacokinetics, and toxicology profile in various animal models.

Pharmacodynamics
Retosiban demonstrates high affinity and selectivity for the oxytocin receptor. In vitro studies

have quantified its binding affinity and functional antagonism.
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Table 1: In Vitro Pharmacodynamic Properties of Retosiban

Parameter Species Value Reference

Oxytocin Receptor

Binding Affinity (Ki)
Human 0.65 nM [1]

Selectivity over

Vasopressin V1a,

V1b, and V2 receptors

Human >1400-fold [2]

In functional assays, Retosiban has been shown to inhibit both spontaneous and oxytocin-

induced contractions of human myometrial strips.[2] Furthermore, in vivo studies in rats

demonstrated a dose-dependent decrease in oxytocin-induced uterine contractions following

both intravenous and oral administration.[2] In late-term pregnant rats, intravenous Retosiban
significantly reduced spontaneous uterine activity.[2]

Signaling Pathway
Retosiban exerts its effects by blocking the canonical oxytocin receptor signaling pathway in

myometrial cells. Oxytocin binding to its G-protein coupled receptor (GPCR) typically activates

phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the sarcoplasmic

reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in the

phosphorylation of myosin light chains and subsequent muscle contraction. Retosiban
competitively antagonizes oxytocin at the receptor level, thereby inhibiting these downstream

signaling events.
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Figure 1: Retosiban's Mechanism of Action

Pharmacokinetics
Pharmacokinetic studies have been conducted in several preclinical species to characterize the

absorption, distribution, metabolism, and excretion (ADME) of Retosiban.

Table 2: Pharmacokinetic Parameters of Retosiban in Preclinical Species

Parameter Species Route Value Reference

Oral

Bioavailability
Rat Oral ~100% [1]

Half-life Rat Oral 1.4 hours [1]

Intrinsic

Clearance

Rat, Dog,

Cynomolgus

Monkey

In vitro

(microsomes)
Low to moderate [1]

Intrinsic

Clearance
Human

In vitro

(microsomes)
Low [1]

Cytochrome

P450 Inhibition
- In vitro

No significant

inhibition (IC50 >

100µM)

[1]

Protein Binding - - <80% [1]

These data indicate that Retosiban has favorable pharmacokinetic properties in preclinical

species, including good oral bioavailability in the rat and a low potential for drug-drug

interactions mediated by cytochrome P450 inhibition.[1]

Preclinical Safety and Toxicology
A comprehensive preclinical safety program is mandated by regulatory agencies like the U.S.

Food and Drug Administration (FDA) and the European Medicines Agency (EMA) prior to the

initiation of human clinical trials.[3] While detailed study reports for Retosiban are not publicly

available, information from published literature indicates that an extensive series of
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toxicological experiments were performed.[3] The safety data from these studies were reviewed

by both the FDA and EMA.[3]

General Toxicology
Single-Dose and Repeat-Dose Toxicity: Standard single-dose and repeat-dose toxicity studies

in at least two species (one rodent and one non-rodent) are typically required to support clinical

trials. While specific study designs and results for Retosiban are not detailed in the available

literature, it is stated that Phase I clinical studies in healthy nonpregnant women were preceded

by preclinical assessments where Retosiban was found to be well-tolerated.[2]

Experimental Protocol (General) While the specific protocol for Retosiban is not available, a

general repeat-dose toxicity study would involve the following:

Species: Typically rat and a non-rodent species (e.g., dog or monkey).

Dose Levels: A minimum of three dose levels (low, mid, and high) and a control group. The

high dose is intended to elicit some toxicity, the low dose is often a no-observed-adverse-

effect level (NOAEL), and the mid-dose is an intermediate.

Duration: The duration of the study is dependent on the intended duration of the clinical trial.

Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical

chemistry, urinalysis, and full histopathological examination of organs and tissues.

Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable

pharmacodynamic effects of a substance on vital physiological functions. For a drug like

Retosiban, this would typically include an assessment of cardiovascular, respiratory, and

central nervous system functions. The available data mentions a good cytochrome P450 profile

and low predicted CNS penetration, suggesting a favorable safety pharmacology profile in

these respects.[1]

Genotoxicity
A standard battery of genotoxicity tests is required to assess the potential of a drug to cause

genetic mutations or chromosomal damage. This typically includes:
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A test for gene mutation in bacteria (e.g., Ames test).

An in vitro cytogenetic test for chromosomal damage in mammalian cells or an in vitro

mouse lymphoma assay.

An in vivo test for genotoxicity (e.g., rodent bone marrow micronucleus test).

The results of these studies for Retosiban are not publicly available.

Carcinogenicity
Carcinogenicity studies are long-term studies (typically two years in rodents) designed to

assess the tumorigenic potential of a drug. These studies are generally required for drugs that

are intended for long-term or chronic intermittent use. Given the intended short-term use of

Retosiban for preterm labor, the requirement for full carcinogenicity studies may have been

evaluated on a case-by-case basis by regulatory agencies. No public data on the

carcinogenicity of Retosiban is available.

Reproductive and Developmental Toxicology
Given the intended patient population, a thorough investigation of the potential effects of

Retosiban on reproduction and development is critical. These studies are typically conducted

in compliance with ICH S5 guidelines.

An extensive series of toxicological experiments were performed in a nonhuman primate model

(cynomolgus monkey) as a requirement from the FDA prior to clinical studies in pregnant

women.[3]

Experimental Protocol: Cynomolgus Monkey Developmental Toxicology Study (Partial) Based

on available information, a partial description of the protocol is as follows:

Species: Cynomolgus monkeys.

Study Design: Pregnant animals were assigned to dosing groups on day 90 post-coitum.

Dose Groups: At least a vehicle control and likely multiple dose levels of Retosiban were

included.
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Parameters Monitored:

Maternal: Clinical signs, ultrasonography, fetal heart rates, weekly body weight, and food

consumption.

Fetal/Neonatal (at Cesarean delivery): Fetal blood pH, hematocrit, hemoglobin, blood gas,

placental weight and morphology, fetal weight, external morphology, and gross organ

morphology. Microscopic evaluation of the kidney and lung was also performed.

Postnatal (for spontaneously delivered animals): Maternal and offspring evaluation for 6

months, including offspring electrocardiogram, neuromuscular development, body weights,

and clinical observations. Infant blood sampling was conducted at 3 months of age.

The published results of this study indicated that there were "no retosiban-related effects on

any of the experimental endpoints evaluated that precluded the administration of retosiban to

pregnant women."[3]
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Figure 2: Generalized Preclinical Toxicology Workflow

Summary and Conclusion
The publicly available preclinical data for Retosiban suggest a favorable safety profile. It is a

potent and highly selective oxytocin receptor antagonist with good oral bioavailability in rats

and a low potential for CYP450-mediated drug interactions.[1] Importantly, extensive toxicology

studies in pregnant cynomolgus monkeys, a relevant nonhuman primate model, did not reveal

any safety concerns that would prevent its clinical investigation in pregnant women.[3]

However, a comprehensive assessment of the preclinical safety and toxicology of Retosiban is

limited by the lack of publicly available detailed reports on single-dose and repeat-dose toxicity,
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a full genotoxicity battery, and potential carcinogenicity studies. While the development of

Retosiban was discontinued for reasons related to clinical trial recruitment, the available

preclinical data supported its progression into late-stage clinical trials, indicating that it met the

necessary regulatory safety requirements at the time. This technical guide provides a summary

of the accessible information, which can serve as a valuable resource for researchers and

professionals in the field of drug development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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